The compound 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione, also known as Istradefylline, is a purine derivative with notable pharmacological properties. It is primarily recognized for its potential use in treating Parkinson's disease as an adenosine A2A receptor antagonist. This compound has the chemical formula and a molecular weight of approximately 384.43 g/mol .
The synthesis of 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-5H-purin-7-ium-2,6-dione typically involves several steps:
In industrial settings, the synthesis process is scaled up while maintaining optimized reaction conditions to enhance yield and purity. The use of industrial-grade solvents and reagents is common .
The molecular structure of Istradefylline can be described by its IUPAC name and represented by various structural formulas:
The compound exhibits a melting point of approximately 191 °C and a predicted boiling point around 601 °C .
Istradefylline can undergo several chemical reactions:
The reactions typically yield products such as quinones, alcohols, and substituted purine derivatives.
Istradefylline operates primarily by inhibiting the A2A adenosine receptor, which plays a crucial role in modulating neurotransmission in the brain. This inhibition leads to decreased neuronal excitability and reduced proliferation of malignant cells by impeding DNA synthesis and repair mechanisms . The compound's selectivity for the A2A receptor makes it particularly effective in therapeutic applications related to Parkinson's disease.
Istradefylline exhibits stability under standard laboratory conditions but may undergo various transformations depending on environmental factors such as pH and temperature. Its solubility profile indicates it can dissolve in organic solvents commonly used in laboratory settings.
Istradefylline has several significant applications:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2